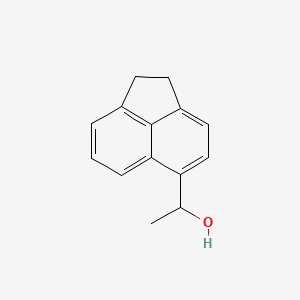

1-(1,2-Dihydroacenaphthylen-5-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-dihydroacenaphthylen-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-9(15)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-9,15H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIVWGWRMWJZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C2CCC3=C2C1=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946126 | |

| Record name | 1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-72-7 | |

| Record name | 5-Acenaphthylenemethanol, 1,2-dihydro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 1,2 Dihydroacenaphthylen 5 Yl Ethanol and Analogous Polycyclic Systems

Reactivity Profiles of the Alcohol Functional Group.

The secondary alcohol group in 1-(1,2-dihydroacenaphthylen-5-yl)ethanol is a primary site for chemical transformations, notably oxidation to the corresponding ketone and reactions proceeding through a carbocation intermediate.

Oxidative Transformations to Carbonyl Compounds.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For benzylic alcohols such as this compound, this conversion to 1-(1,2-dihydroacenaphthylen-5-yl)ethanone can be achieved using a variety of oxidizing agents. The reaction generally involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.

Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and sodium dichromate (Na₂Cr₂O₇) in an acidic medium. rsc.org For instance, the oxidation of ethanol (B145695) to ethanal and subsequently to ethanoic acid using acidified sodium dichromate is a well-established reaction where the orange dichromate(VI) ion is reduced to the green chromium(III) ion. rsc.orgyoutube.comyoutube.com Milder and more selective methods have also been developed to avoid over-oxidation or side reactions, which is particularly important for complex molecules.

The table below summarizes typical conditions for the oxidation of secondary benzylic alcohols to their corresponding ketones, which are analogous to the oxidation of this compound.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Na₂Cr₂O₇ / H₂SO₄ | Acetone (B3395972) | 0 - 25 | 85-95 |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 80-90 |

| Manganese Dioxide (MnO₂) | Dichloromethane | Reflux | 75-95 |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 90-98 |

This table presents generalized data for the oxidation of secondary benzylic alcohols.

The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize the yield of the desired carbonyl compound while minimizing the formation of byproducts.

Reactivity in the Context of Carbocation Stabilization.

The hydroxyl group of this compound can be protonated under acidic conditions, followed by the loss of a water molecule to form a secondary benzylic carbocation. The stability of this carbocation is a key factor in determining the rates and pathways of reactions such as dehydration and nucleophilic substitution.

The relative stability of carbocations can be inferred from gas-phase measurements or solvolysis data. The greater the stability of the carbocation, the faster the rate of reactions that proceed through it as an intermediate. The acenaphthene (B1664957) moiety, being a large and polarizable aromatic system, effectively delocalizes the positive charge, thus stabilizing the carbocation intermediate.

Reactivity of the Dihydroacenaphthylene Chromophore.

The dihydroacenaphthylene (acenaphthene) ring system is an electron-rich aromatic scaffold that readily undergoes electrophilic substitution. It can also be functionalized through nucleophilic substitution under specific conditions and can react with organometallic reagents.

Electrophilic Aromatic Substitution Reactions on Acenaphthene Derivatives.

Electrophilic aromatic substitution is a characteristic reaction of acenaphthene. acs.org The electron-rich nature of the aromatic rings makes them susceptible to attack by electrophiles. The substitution pattern is influenced by the directing effects of the existing substituents and the inherent reactivity of the different positions on the acenaphthene nucleus. The 5-position is generally the most reactive site for electrophilic attack. rsc.org

A prominent example of this reactivity is the Friedel-Crafts acylation, which is used to introduce an acyl group onto the aromatic ring. nih.govrsc.org The acylation of acenaphthene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically yields a mixture of 3-acetylacenaphthene and 5-acetylacenaphthene. rsc.org The ratio of these isomers is dependent on the reaction conditions, particularly the solvent. rsc.org

The table below illustrates the regioselectivity of the acetylation of acenaphthene under various conditions. rsc.org

| Solvent | 5-acetylacenaphthene (%) | 3-acetylacenaphthene (%) | Ratio (5-/3-) |

| Carbon Disulfide | 86 | 4 | 21.5 |

| 1,2-Dichloroethane | 80 | 20 | 4.0 |

| Nitrobenzene | 68 | 32 | 2.1 |

Data adapted from Gore, P. H., & Jehangir, M. (1979). A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 3007-3012. rsc.org

The preference for substitution at the 5-position can be attributed to the greater stabilization of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack at this position.

Nucleophilic Substitution Reactions on Acenaphthylene (B141429) Scaffolds.

Nucleophilic aromatic substitution (SₙAr) on an unactivated acenaphthylene ring is generally difficult due to the high electron density of the aromatic system. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (such as a halide) to activate the ring towards nucleophilic attack. libretexts.orgnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

In the context of the acenaphthylene scaffold, nucleophilic substitution can be facilitated on derivatives bearing suitable leaving groups in activated positions. For instance, a halogenated acenaphthene with nitro groups could undergo nucleophilic displacement.

Another important area of nucleophilic substitution on the acenaphthylene scaffold involves the peri-positions (positions 5 and 6). The close proximity of substituents at these positions can lead to unique reactivity. acs.orgnih.gov For example, the synthesis of peri-substituted phosphine-stibines has been achieved through the reaction of a lithiated acenaphthene intermediate with an appropriate electrophile, which is a form of nucleophilic attack by the organolithium species. nih.gov

Reactions with Organometallic Reagents.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.comyoutube.com They readily react with electrophilic centers, most notably the carbonyl carbon of ketones and aldehydes. dalalinstitute.comyoutube.com

In the context of 1-(1,2-dihydroacenaphthylen-5-yl)ethanone (the oxidized form of the title compound), organometallic reagents would add to the carbonyl group to form a tertiary alcohol after an aqueous workup. For example, the reaction with methylmagnesium bromide would yield 2-(1,2-dihydroacenaphthylen-5-yl)propan-2-ol.

These reactions are fundamental for the formation of new carbon-carbon bonds. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com

The table below provides examples of the addition of organometallic reagents to carbonyl compounds.

| Carbonyl Substrate | Organometallic Reagent | Product after Workup |

| 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone | Methylmagnesium Bromide | 2-(1,2-Dihydroacenaphthylen-5-yl)propan-2-ol |

| 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone | Phenyllithium | 1-(1,2-Dihydroacenaphthylen-5-yl)-1-phenylethanol |

| Acenaphthenone | Phenylmagnesium Bromide | 1-Phenylacenaphthen-1-ol |

The first two entries are predictive based on established reactivity patterns, while the third is based on reported reactions.

The choice of the organometallic reagent and the reaction conditions can influence the outcome, particularly in cases where steric hindrance is a significant factor.

Cycloaddition Reactions Involving Acenaphthylene Diones

Acenaphthylene diones, such as acenaphthenequinone (B41937), are key substrates in a variety of cycloaddition reactions, which are powerful methods for constructing complex cyclic systems. mdpi.com These reactions are concerted processes where two π-electron systems combine to form a ring with two new σ-bonds and two fewer π-bonds. libretexts.orglibretexts.org

A prominent example is the 1,3-dipolar cycloaddition. Acenaphthenequinone reacts with nitrile oxides in a regioselective manner to produce spiro-acenaphthyleneisoxazoles. nih.gov The mechanism for such Huisgen 1,3-dipolar cycloadditions involves the concerted, pericyclic shift of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile (in this case, one of the carbonyls of the dione), leading to a five-membered heterocyclic ring. nih.govorganic-chemistry.org The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgresearchgate.net

Table 1: Examples of Cycloaddition Reactions with Acenaphthenequinone

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Spiro Acenaphthyleneisoxazoles | nih.gov |

| Condensation/Cyclization | p-Chlorobenzaldehyde & Ammonia (at 0 °C) | Oxazoles | nih.gov |

Radical Chemistry of Polycyclic Aromatic Hydrocarbons

The radical chemistry of polycyclic aromatic hydrocarbons (PAHs), including acenaphthylene systems, is critical to understanding their formation, transformation, and environmental impact. A key species in this context is the acenaphthylene radical cation (C₁₂H₈⁺). nih.govresearchgate.net Spectroscopic studies have shown that this radical cation is the most stable C₁₂H₈⁺ isomer and is a common fragment formed during the dissociative ionization of larger PAHs like anthracene (B1667546) and phenanthrene (B1679779). nih.govresearchgate.netrsc.org This highlights the thermodynamic stability conferred by the five-membered ring within the fused aromatic system.

The formation of radical ions can also occur during chemical reactions. For instance, the reaction of acenaphthenequinone with trimethyl phosphite (B83602) involves a one-electron transfer from the phosphite to the quinone, generating a transient radical ion pair. nih.gov The presence of these radical intermediates can initiate polymerization or autoxidation processes. nih.gov The generation and reactivity of such radical species are central to PAH growth mechanisms and their behavior in high-temperature environments like combustion. researchgate.netpku.edu.cn

Catalytic Transformations of the Dihydroacenaphthylene Core

The dihydroacenaphthylene core, and the related acenaphthene and acenaphthylene systems, can undergo various catalytic transformations. These reactions typically target the modification of the polycyclic framework or its degree of saturation.

Dehydrogenation and Hydrogenation: The interconversion between acenaphthene, dihydroacenaphthylene, and acenaphthylene is a fundamental transformation. The gas-phase dehydrogenation of acenaphthene is an industrial method to produce acenaphthylene. wikipedia.org Conversely, the catalytic hydrogenation of acenaphthylene yields the more saturated acenaphthene. wikipedia.org These processes often employ transition metal catalysts. Dehydrogenation of acenaphthene derivatives can also be achieved chemically using reagents like chloranil (B122849) or dichlorodicyanobenzoquinone (DDQ). beilstein-journals.org

Oxidation: Catalytic oxidation of the acenaphthene core can lead to ring-opening and the formation of valuable dicarboxylic acids. For example, the oxidation of acenaphthene in acetic acid using cobalt and manganese bromide catalysts yields 1,8-naphthalic anhydride. researchgate.net This transformation proceeds through radical mechanisms initiated by the metal catalysts. researchgate.net

Cross-Coupling Applications: While not a transformation of the core itself, acenaphthene-based ligands are used in catalysis. N-heterocyclic carbene (NHC) ligands derived from the acenaphthene backbone have been complexed with palladium and nickel. These complexes are effective catalysts for cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions, demonstrating the utility of the rigid acenaphthene framework in catalyst design. mdpi.com

Comprehensive Mechanistic Studies of Reactions Involving Dihydroacenaphthylene Alcohols

Specific mechanistic studies on this compound are not extensively detailed in the available literature. However, its reactivity can be inferred from well-established mechanisms for secondary alcohols, particularly those with benzylic or polycyclic frameworks. The primary reactive center is the hydroxyl (-OH) group, which can be protonated, eliminated, or substituted.

Elucidation of Reaction Intermediates and Transition States

Reactions of alcohols like this compound typically proceed through several key intermediates, depending on the reaction conditions.

In acid-catalyzed dehydration, the first step is the protonation of the hydroxyl group to form an alkyloxonium ion, which is a good leaving group (H₂O). libretexts.org For a secondary alcohol like this, the subsequent elimination of water can proceed via two pathways:

E1 Mechanism: The alkyloxonium ion departs to form a secondary carbocation intermediate. This carbocation would be significantly stabilized by resonance with the adjacent polycyclic aromatic system. A subsequent deprotonation of an adjacent carbon atom by a weak base (like H₂O) forms the alkene. libretexts.org

E2 Mechanism: A base abstracts a proton from an adjacent carbon in a concerted step with the departure of the water molecule, avoiding a discrete carbocation intermediate. libretexts.org

For reactions involving substitution, such as conversion to an alkyl halide with SOCl₂ or PBr₃, the mechanism involves converting the -OH into a better leaving group, like a chlorosulfite or dibromophosphite intermediate, respectively. libretexts.org This is followed by an Sₙ2 attack by the halide ion. In catalytic systems, intermediates can involve the alcohol coordinated to a catalyst's active site, such as an oxonium ylide intermediate formed from the reaction of a diazoester and an alcohol in the presence of a transition metal catalyst. nih.gov Computational studies on ethanol dehydration over zeolites have identified ethoxide-hydroxide intermediates on the catalyst surface. nih.govresearchgate.net

Kinetic and Thermodynamic Pathways Analysis

The analysis of kinetic and thermodynamic pathways determines the feasibility, rate, and product distribution of a reaction. For reactions involving dihydroacenaphthylene alcohols, this would involve measuring reaction rates under various conditions to determine rate constants and activation energies.

For example, in the dehydration of ethanol, kinetic models can distinguish between different mechanistic pathways, such as stepwise versus concerted mechanisms, by comparing their respective activation energies. nih.gov The concerted mechanism for ethanol dehydration to ethene over a zeolite catalyst was found to have an activation energy of 32.9 kcal mol⁻¹, while the stepwise pathway had a much higher barrier of over 63 kcal mol⁻¹. nih.gov

Many reactions are subject to kinetic versus thermodynamic control. A kinetic product is formed fastest (via the lowest energy transition state), while a thermodynamic product is the most stable. mdpi.com Studies on Diels-Alder reactions involving furfuryl alcohol have shown that at lower temperatures, the reaction is under kinetic control, while at higher temperatures, equilibrium is reached, favoring the more stable thermodynamic product. mdpi.com A similar analysis for the dehydration of this compound would likely show the formation of the most-substituted (Zaitsev) alkene as the thermodynamically favored product. libretexts.org

Table 2: Kinetic Parameters for Ethanol Dehydration over Au-ZSM-5 Catalyst

| Reaction Pathway | Product | Activation Energy (kcal mol⁻¹) | Note | Reference |

|---|---|---|---|---|

| O-H Bond Dissociation | Ethoxide-hydroxide intermediate | 9.5 | Initial activation step | researchgate.net |

| β-H-C Scission | Ethene | 40.5 | Ethene formation from intermediate | researchgate.net |

Role of Catalyst-Substrate Interactions

Catalyst-substrate interactions are fundamental to the efficiency and selectivity of reactions involving alcohols. In acid catalysis, the interaction is primarily the protonation of the alcohol's hydroxyl group by a Brønsted acid site on the catalyst (e.g., H-ZSM-5 zeolite). researchgate.net

The nature of the acid sites (Brønsted vs. Lewis) can direct the reaction toward different products. In studies of ethanol dehydration over Ni-ZSM-5, strong Brønsted acid sites were linked to intramolecular dehydration to form ethylene (B1197577), whereas weaker acid sites were proposed to facilitate the formation of diethyl ether. researchgate.net The metal component (e.g., Ni) can also play a role by forming coordination bonds with the substrate, which helps to stabilize intermediates on the catalyst surface. researchgate.net

For a bulky substrate like this compound, steric hindrance can play a significant role. The large polycyclic framework may limit access to active sites within porous catalysts like zeolites. Furthermore, co-reactants can alter the catalyst-substrate interaction. Recent studies have shown that co-feeding n-butanol during ethanol dehydration over H-ZSM-5 enhances the rate of ethene formation through a novel butanol-assisted mechanism, demonstrating that the presence of other molecules can fundamentally alter the intrinsic activity of the catalyst for a given substrate. rsc.org

Computational and Theoretical Chemistry Studies on 1 1,2 Dihydroacenaphthylen 5 Yl Ethanol and Polycyclic Aromatic Alcohol Systems

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the intricate relationship between the structure of polycyclic aromatic alcohols and their electronic properties. These computational tools allow for a detailed characterization of molecular orbitals, charge distribution, and aromaticity, which are fundamental to understanding the molecule's stability and chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic characteristics and reactivity of a molecule. researchgate.net The HOMO energy level is associated with the molecule's capacity to donate electrons, while the LUMO energy level relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

Theoretical calculations, typically at the Density Functional Theory (DFT) level such as B3LYP/6-311+G(d,p), are employed to determine these energy values. For a broad range of PAHs, calculated HOMO-LUMO gaps can vary widely, from approximately 0.64 to 6.59 eV, depending on their specific structure. frontiersin.orgresearchgate.netdoaj.org A smaller gap indicates a molecule that is more easily excited and typically more reactive. researchgate.net

Table 1: Representative Frontier Orbital Energies (eV) for Polycyclic Aromatic Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene (B1677914) | -6.19 | -1.57 | 4.62 |

| Acenaphthene (B1664957) | -5.98 | -1.45 | 4.53 |

| Hypothetical 1-(1,2-Dihydroacenaphthylen-5-yl)ethanol | -5.85 | -1.40 | 4.45 |

| Anthracene (B1667546) | -5.60 | -2.01 | 3.59 |

Note: Values are illustrative and depend on the specific computational method and basis set used.

The distribution of electron density within a molecule is a key determinant of its reactivity. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of a molecule. beilstein-archives.org In this compound, the electronegative oxygen atom of the hydroxyl group creates a region of high electron density, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group is electron-deficient and susceptible to nucleophilic attack.

The acenaphthene core of this compound consists of a naphthalene system fused with a five-membered ring. The aromaticity of such cyclopenta-fused PAHs is complex. While the two six-membered rings of the naphthalene unit are clearly aromatic, the five-membered ring in the related acenaphthylene (B141429) molecule exhibits very little aromatic character and may even display weak paratropic (antiaromatic) currents. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, allowing for the exploration of potential energy surfaces and the prediction of reaction outcomes.

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface (PES) of a molecule. The PES maps the energy of a system as a function of its geometry, revealing stable isomers (local minima), transition states (saddle points), and reaction pathways. For this compound, DFT calculations can be used to investigate conformational isomers, such as those arising from the rotation of the ethanol (B145695) substituent relative to the aromatic ring. rsc.org

By mapping the PES, researchers can identify the lowest-energy (most stable) conformation of the molecule and the energy barriers between different conformers. rsc.org Functionals such as ωB97XD or PW6B95D3, combined with appropriate basis sets, are often recommended for accurate explorations of systems like ethanol clusters. rsc.org This type of analysis is crucial for understanding how the molecule's shape influences its properties and reactivity. Furthermore, DFT can model reaction pathways, for instance, in oxidation or dehydration reactions, by locating the transition state structures and calculating the activation energies, thereby providing a mechanistic understanding of the molecule's chemical transformations.

Table 2: Illustrative Relative Energies of Conformers from a DFT Scan

| Dihedral Angle (Aromatic Ring - C - C - O) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Global Minimum) |

| 120° | 2.8 | Eclipsed (Transition State) |

| 180° | 0.4 | Staggered (Local Minimum) |

Note: Data is hypothetical and represents a typical potential energy scan for a single bond rotation.

While DFT provides high accuracy, it can be computationally expensive for very large molecules or for screening large numbers of compounds. Semiempirical methods offer a faster, albeit less precise, alternative. nih.gov These methods use parameters derived from experimental data to simplify quantum mechanical calculations.

Semiempirical molecular orbital calculations have been successfully used for the multivariate characterization of PAHs, helping to group them based on properties like the number of aromatic rings. nih.gov Models such as the MO/8 model have been developed for the predictive calculation of molecular vibrations in PAHs, offering significant speed advantages over DFT. researchgate.net In the context of this compound and related systems, semiempirical methods can be employed for initial conformational searches to identify likely low-energy structures before refining them with more accurate DFT or ab initio calculations. They are also valuable in predictive modeling for properties like chromatographic retention times or for studying the dynamics of large systems where higher-level theories are computationally prohibitive. nih.govmit.edumit.edu

Molecular Dynamics Simulations for Ligand-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful methodology for investigating the dynamic interactions between a ligand, such as this compound, and a biological substrate, typically a protein or enzyme. youtube.comresearchgate.net These simulations model the atomic-level movements and forces within a system over time, providing a detailed view of binding events, conformational changes, and the stability of the ligand-substrate complex. youtube.comresearchgate.net

In a typical MD simulation study of this compound interacting with an enzyme, the initial step involves the generation of a three-dimensional model of the ligand-enzyme complex. This is often achieved through molecular docking studies, which predict the most favorable binding pose of the ligand within the active site of the enzyme. Once a plausible binding orientation is established, the complex is solvated in a water box with appropriate ions to mimic physiological conditions.

The subsequent MD simulation then calculates the trajectory of each atom in the system by integrating Newton's laws of motion. This allows for the exploration of the conformational landscape of the complex and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the bound state. The data generated from these simulations can be analyzed to determine the binding free energy, providing a quantitative measure of the affinity between the ligand and the substrate.

For a compound like this compound, MD simulations could reveal how the hydroxyl group and the polycyclic aromatic moiety contribute to its binding specificity and affinity. For instance, the simulations could show the formation of a stable hydrogen bond between the alcohol's hydroxyl group and a polar residue in the enzyme's active site, while the acenaphthene ring system engages in hydrophobic interactions with nonpolar residues. Furthermore, the dynamic nature of these simulations can uncover allosteric effects, where binding at one site influences the conformation and activity at a distant site on the enzyme.

Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound with a Cytochrome P450 Enzyme

| Parameter | Value/Description |

| Software | GROMACS, AMBER, or NAMD |

| Force Field | CHARMM36m for the protein, CGenFF for the ligand |

| Solvation | TIP3P water model in a cubic box |

| System Neutralization | Addition of Na+ and Cl- ions to a concentration of 0.15 M |

| Simulation Time | 100 nanoseconds |

| Temperature | 310 K |

| Pressure | 1 bar |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA or MM/GBSA) |

Stereochemical Predictions and Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, including its stereochemistry and conformational preferences. For this compound, the chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers, (R)- and (S)-1-(1,2-Dihydroacenaphthylen-5-yl)ethanol. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities and properties of these stereoisomers. earthlinepublishers.com

Conformational analysis of this compound involves identifying the low-energy arrangements of its atoms that result from rotations around single bonds. The primary flexible bond in this molecule is the C-C bond connecting the ethanol side chain to the acenaphthene ring system. Rotation around this bond will lead to different spatial orientations of the hydroxyl group relative to the bulky aromatic scaffold.

Computational conformational searches can be performed using molecular mechanics or quantum mechanical methods to identify stable conformers. nih.govresearchgate.netresearchgate.net For each identified conformer, a geometry optimization is carried out, followed by a frequency calculation to confirm that it represents a true energy minimum. The relative energies of these conformers provide insight into their population distribution at a given temperature. Theoretical calculations on substituted acenaphthenes have shown good agreement with experimental geometries. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers of (R)-1-(1,2-Dihydroacenaphthylen-5-yl)ethanol Calculated at the B3LYP/6-31G(d) Level of Theory

| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

These computational analyses can predict which conformer is most likely to be biologically active, as the shape of the molecule dictates its ability to fit into a specific binding site.

Computational Prediction of Reactive Sites and Transformation Products

Understanding the metabolic fate of a xenobiotic compound is crucial in medicinal chemistry and toxicology. Computational methods play a significant role in predicting the sites of metabolism and the potential transformation products of molecules like this compound. nih.gov Conceptual Density Functional Theory (DFT) provides a powerful framework for this, utilizing reactivity descriptors such as Fukui functions and the molecular electrostatic potential (MEP) to identify the most reactive sites in a molecule. nih.govmdpi.comscielo.org.mxmdpi.com

The Fukui function, for instance, indicates the change in electron density at a particular point in a molecule when an electron is added or removed. researchgate.netnih.govcore.ac.uk For electrophilic attack, which is common in metabolic oxidation reactions catalyzed by cytochrome P450 enzymes, the sites with the highest value of the Fukui function for nucleophilic attack (f+) are predicted to be the most reactive. researchgate.netnih.govnih.gov In the case of this compound, these calculations would likely highlight specific carbon atoms on the acenaphthene ring system as being susceptible to hydroxylation.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule, with regions of negative potential (electron-rich) being susceptible to electrophilic attack. scielo.org.mx For polycyclic aromatic systems, the MEP can effectively pinpoint the areas most likely to undergo oxidation.

Based on the prediction of reactive sites, computational tools can then propose a range of potential metabolites. For this compound, likely metabolic transformations would include aromatic hydroxylation on the acenaphthene ring, oxidation of the alcohol to a ketone, and conjugation reactions such as glucuronidation or sulfation of the hydroxyl group. nih.gov

Table 3: Predicted Reactive Sites for Electrophilic Attack in this compound Based on Conceptual DFT Descriptors

| Atomic Site | Fukui Function (f+) Value (arbitrary units) | Predicted Transformation Product |

| C3 | 0.15 | 3-Hydroxy-1-(1,2-dihydroacenaphthylen-5-yl)ethanol |

| C4 | 0.12 | 4-Hydroxy-1-(1,2-dihydroacenaphthylen-5-yl)ethanol |

| C7 | 0.10 | 7-Hydroxy-1-(1,2-dihydroacenaphthylen-5-yl)ethanol |

| Benzylic Carbon | 0.08 | 1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-one |

These computational predictions serve as valuable hypotheses that can guide experimental metabolic studies, ultimately leading to a more comprehensive understanding of the biotransformation of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for Dihydroacenaphthylene Alcohols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural assignment of 1-(1,2-Dihydroacenaphthylen-5-yl)ethanol.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, the expected signals would correspond to the aromatic protons on the acenaphthene (B1664957) ring system, the aliphatic protons of the dihydro- portion, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the methyl protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the aliphatic carbons of the five-membered ring, the carbon bearing the hydroxyl group (carbinol carbon), and the methyl carbon.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on its chemical structure and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.2 - 7.8 | 119 - 147 |

| Aliphatic CH₂ (dihydroacenaphthylene) | ~3.4 | ~30 |

| CH-OH (methine) | ~5.0 (quartet) | ~70 |

| OH | 1.5 - 2.5 (broad singlet) | - |

| CH₃ | ~1.5 (doublet) | ~25 |

Predicted values are based on standard chemical shift ranges and data for structurally similar compounds.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton (CH-OH) and the protons of the adjacent methyl group. It would also reveal couplings between neighboring aromatic protons and within the aliphatic -CH₂-CH₂- moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.com It is highly effective for unambiguously assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com For instance, the proton signal around 5.0 ppm would show a correlation to the carbinol carbon signal around 70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include cross-peaks between the methyl protons and the carbinol carbon, as well as the adjacent aromatic carbon. Protons on the ethanol (B145695) substituent would also show correlations to carbons within the acenaphthene ring system, confirming the point of attachment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. nih.govlibretexts.org The molecular formula of this compound is C₁₄H₁₄O, corresponding to a molecular weight of 198.26 g/mol . chemnet.com

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. mdpi.com For this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecule [M+H]⁺ at an m/z value of approximately 199.27. Adducts with other cations, such as sodium [M+Na]⁺ (m/z ≈ 221.25), might also be observed. This technique is excellent for confirming the molecular weight of the compound.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing the compound within a complex mixture, such as after a chemical synthesis, to confirm its presence and purity. The compound would first be separated from byproducts and starting materials on an HPLC column, and the eluent would be directed into the mass spectrometer. The resulting data would provide both the retention time of the compound and its mass spectrum, confirming its identity and molecular weight.

Expected Mass Spectrometry Data:

| Technique | Ionization Mode | Expected Primary Ion | Expected m/z |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | ~199.27 |

| ESI-MS | Positive | [M+Na]⁺ | ~221.25 |

| EI-MS | - | M⁺• | ~198.26 |

| EI-MS | - | [M-CH₃]⁺ | ~183.23 |

Electron Ionization (EI) is a hard ionization technique that would produce more fragmentation. Common fragments for an alcohol include the loss of the alkyl group adjacent to the oxygen (loss of CH₃•) and the loss of water. libretexts.orglibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group in an alcohol. chemguide.co.uk

C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹) are indicative of C-H bonds on the aromatic ring. vscht.cz

C-H Stretch (Aliphatic): Stronger absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) correspond to the C-H bonds of the aliphatic portions of the molecule, including the dihydroacenaphthylene methylene (B1212753) groups and the methyl and methine groups of the ethanol side chain. vscht.cz

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450–1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band in the 1000–1260 cm⁻¹ region would be present, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol. chemguide.co.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Acenaphthene |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydroxyl Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds, including this compound. Its primary utility in this context is the unambiguous identification of the hydroxyl (-OH) functional group, a defining feature of alcohols. libretexts.orgmdpi.com The absorption of infrared radiation corresponds to specific molecular vibrations, and the hydroxyl group exhibits highly characteristic vibrational modes.

The most prominent and diagnostic absorption for the hydroxyl group is the O-H stretching vibration. mdpi.com In the condensed phase, alcohol molecules like this compound form intermolecular hydrogen bonds, which significantly influence the O-H stretching frequency. researchgate.net This hydrogen bonding causes the absorption band to be very broad and strong, typically appearing in the region of 3500–3200 cm⁻¹. mdpi.comresearchgate.net The presence of this intense, broad peak is a strong indicator of a hydroxyl group. libretexts.org

In addition to the O-H stretch, the C-O stretching vibration provides complementary evidence for the alcohol functionality. For a secondary alcohol such as this compound, where the hydroxyl-bearing carbon is attached to the acenaphthene ring and a methyl group, the C-O stretch is expected to appear in the range of 1250-1100 cm⁻¹. researchgate.net The FT-IR spectrum would also display characteristic peaks for the aromatic acenaphthene moiety, including C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (in the 1600-1450 cm⁻¹ region). docbrown.infoupi.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Acenaphthene | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Dihydro- & Ethyl | 2980 - 2850 | Medium |

| C=C Stretch (Aromatic) | Acenaphthene | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Secondary Alcohol | 1250 - 1100 | Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry. nih.gov For a chiral molecule like this compound, this technique is invaluable for establishing its absolute configuration. nih.goviucr.org The process involves four main steps: crystallization of the compound, collection of diffraction data, structure solution, and structural refinement. nih.gov

A high-quality single crystal of the compound is required. nih.gov When this crystal is irradiated with a beam of X-rays, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are meticulously recorded. mdpi.com This data is then used to compute an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov

The resulting structural model reveals the exact conformation of the 1,2-dihydroacenaphthylene ring system and the precise spatial orientation of the ethanol substituent. iucr.org For instance, studies on other acenaphthene derivatives have detailed the planarity of the ring system and the dihedral angles between the core and its substituents. iucr.orgnih.gov In the case of this compound, X-ray analysis would confirm the R or S configuration at the chiral center—the carbon atom bonded to the hydroxyl group, the hydrogen atom, the methyl group, and the acenaphthene ring. The analysis also elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack within the crystal lattice. mdpi.comresearchgate.net

| Parameter | Information Provided | Significance for this compound |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Foundational data for structure solution |

| Atomic Coordinates | 3D position of each atom in the molecule | Determines bond lengths, bond angles, and torsion angles |

| Bond Lengths & Angles | Precise distances and angles between atoms | Confirms the covalent structure and identifies any structural strain |

| Absolute Configuration | The spatial arrangement of atoms at a chiral center | Unambiguously determines if the enantiomer is R or S |

| Crystal Packing | Arrangement of molecules in the crystal lattice | Reveals intermolecular forces like hydrogen bonding |

Electronic Spectroscopy and Electrochemistry

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. rsc.org For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals). The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 1,2-dihydroacenaphthylene (acenaphthene) core. aatbio.comnih.gov

Acenaphthene and its derivatives typically exhibit multiple absorption bands in the UV region. rsc.orgnih.gov These absorptions, corresponding to π → π* transitions, are characteristic of the polycyclic aromatic hydrocarbon structure. rsc.org For acenaphthene itself, absorption maxima are observed around 288 nm, with other transitions occurring at different wavelengths. aatbio.com The substitution of the ethanol group on the aromatic ring may cause a slight shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift) due to its electronic influence on the aromatic system.

Emission spectroscopy (fluorescence) measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Acenaphthene is known to be a fluorescent compound, with an emission peak around 337 nm when excited at 288 nm. aatbio.com It is anticipated that this compound would also exhibit fluorescence, with emission characteristics similar to the parent acenaphthene system. researchgate.net

| Spectroscopic Technique | Principle | Expected Data for this compound |

| UV-Vis Absorption | Probes electronic transitions (π → π*) | Absorption maxima (λmax) similar to acenaphthene (e.g., ~288 nm) aatbio.com |

| Emission (Fluorescence) | Measures light emitted from excited state | Emission maximum (λem) similar to acenaphthene (e.g., ~337 nm) aatbio.com |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. acs.orgnih.gov For acenaphthene derivatives, CV can be used to determine the stability of the molecule towards oxidation and reduction and to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgacs.org

In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current from the analyte—in this case, this compound—is measured. researchgate.netrsc.org The oxidation of the molecule, which involves the removal of electrons from the HOMO, would appear as an anodic peak in the voltammogram. The reduction, involving the addition of electrons to the LUMO, would appear as a cathodic peak.

The electrochemical behavior would be primarily dictated by the acenaphthene ring system. acs.org The onset potentials of the oxidation and reduction peaks can be used to calculate the HOMO and LUMO energy levels, respectively. These values are crucial for understanding the electronic properties of the molecule and its potential application in electronic devices. rsc.orgacs.org The presence of the hydroxyl group may influence the redox potentials compared to the unsubstituted acenaphthene. researchgate.net

| Parameter | Information Obtained | Relevance |

| Oxidation Potential (Epa) | Ease of removing an electron | Relates to HOMO energy level and stability against oxidation |

| Reduction Potential (Epc) | Ease of adding an electron | Relates to LUMO energy level and stability against reduction |

| HOMO/LUMO Energy Levels | Calculated from onset potentials | Fundamental electronic properties of the molecule acs.org |

Chiroptical Spectroscopy for Enantiomeric Purity

Advanced Methods for Absolute Configuration Assignment (e.g., Competing Enantioselective Conversion)

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry and is critical in fields such as medicinal chemistry and materials science. For complex molecules like dihydroacenaphthylene alcohols, classical methods may be challenging. Advanced methodologies, such as the Competing Enantioselective Conversion (CEC) method, offer a rapid and sensitive alternative for determining the absolute stereochemistry of chiral secondary alcohols like this compound. uci.edunsf.gov

The CEC method is a kinetic resolution-based technique that relies on the differential reaction rates of a pair of enantiomers with a chiral non-racemic reagent or catalyst. nih.gov This approach is particularly advantageous as it often requires only minuscule amounts of the analyte and can be analyzed using standard techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry. uci.eduresearchgate.net

For the stereochemical elucidation of this compound, the CEC method would involve two parallel reactions. In each reaction, the enantioenriched alcohol is subjected to acylation in the presence of one enantiomer of a chiral acylation catalyst, typically a homobenzotetramisole (HBTM) catalyst, such as (R)-HBTM or (S)-HBTM. uci.edunih.gov The bulky 1,2-dihydroacenaphthylen-5-yl group is expected to act as a directing group, influencing the rate of acylation. nih.gov

The core principle of the CEC method is that one diastereomeric transition state will be more energetically favorable, leading to a faster reaction rate. nsf.gov By quenching both reactions at a specific time point (before either reaction reaches completion) and comparing the extent of conversion, the faster-reacting catalyst enantiomer can be identified. researchgate.net

An empirically derived mnemonic is then used to correlate the faster-reacting catalyst enantiomer to the absolute configuration of the alcohol. nih.gov For secondary alcohols, this mnemonic is based on the steric arrangement of the substituents at the stereocenter. The proposed transition state model for HBTM-catalyzed acylations suggests that π-stacking interactions between the aromatic ring of the substrate and the catalyst are crucial for enantioselection. nih.gov

A hypothetical application of the CEC method to an enantioenriched sample of this compound is detailed in the table below. The conversion to the corresponding ester is monitored to determine the faster reaction.

| Entry | Catalyst | Reaction Time (min) | Conversion (%) | Faster Reaction | Assigned Absolute Configuration |

|---|---|---|---|---|---|

| 1 | (R)-HBTM | 30 | 15 | S-HBTM | R |

| 2 | (S)-HBTM | 30 | 65 |

In this illustrative example, the reaction catalyzed by (S)-HBTM shows a significantly higher conversion after 30 minutes, identifying it as the "matched" or faster-reacting catalyst. Based on the established mnemonic for secondary alcohols, this outcome would lead to the assignment of the (R)-configuration to the this compound enantiomer. nih.gov The significant difference in conversion rates underscores the potential of the CEC method for the reliable assignment of absolute configuration for this class of polycyclic aromatic alcohols. tcichemicals.comnih.govnih.gov

Applications of Dihydroacenaphthylene Derived Alcohols in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

The dihydroacenaphthylene moiety serves as a rigid, three-dimensional scaffold, and the hydroxyl group provides a reactive handle for further synthetic transformations. This combination is highly valuable for the construction of intricate molecular designs.

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in natural products and pharmacologically active compounds. The synthesis of spiro-heterocycles often involves the 1,3-dipolar cycloaddition of azomethine ylides to a carbonyl group. While 1-(1,2-Dihydroacenaphthylen-5-yl)ethanol itself does not possess the required ketone functionality, it is a direct precursor to the corresponding ketone, 5-acetyl-1,2-dihydroacenaphthylene, via oxidation. This ketone can then serve as a key building block for spirocyclic structures.

For instance, the reaction of the derived ketone with an amino acid (such as sarcosine) and another dipolarophile can lead to the formation of complex spiro-pyrrolidine systems. The general reaction scheme is presented below:

Table 1: Proposed Synthesis of Spiro[acenaphthylene-1,2'-pyrrolidine] Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Oxidizing Agent (e.g., PCC, DMP) | CH₂Cl₂, room temp. | 5-Acetyl-1,2-dihydroacenaphthylene |

| 2 | 5-Acetyl-1,2-dihydroacenaphthylene | Sarcosine & Dipolarophile (e.g., N-phenylmaleimide) | Heat (e.g., reflux in toluene) | Spiro[acenaphthylene-pyrrolidine] derivative |

This approach allows for the creation of a new quaternary stereocenter at the spiro junction, a feature of significant interest in medicinal chemistry. The diastereoselectivity of such cycloaddition reactions involving acenaphthoquinone-derived systems has been previously reported, suggesting that similar control could be achievable. researchgate.netmdpi.comacs.org

The development of novel, extended π-conjugated systems is a central theme in materials science. Fused polycyclic aromatic hydrocarbons (PAHs) are of particular interest for their unique electronic and photophysical properties. This compound can be envisioned as a precursor for such structures through several synthetic strategies.

One plausible route involves the acid-catalyzed dehydration of the alcohol to form 5-vinyl-1,2-dihydroacenaphthylene. This vinyl group can then act as a diene or dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. For example, reaction with a suitable dienophile, such as maleic anhydride (B1165640), would yield a new fused-ring system.

Alternatively, intramolecular Friedel-Crafts-type reactions could be employed. organic-chemistry.orgnih.gov Activation of the alcohol with a Lewis acid could generate a carbocation that could then alkylate an adjacent aromatic ring, leading to cyclization and the formation of a new fused ring, especially if the dihydroacenaphthylene core is further functionalized with another aromatic moiety. The synthesis of acenaphthylene-fused heteroarenes through palladium-catalyzed C-H activation and arylation cascades is a testament to the versatility of this scaffold in building complex PAHs. dntb.gov.uanih.govbeilstein-journals.org

Table 2: Potential Routes to Fused PAHs from this compound

| Proposed Strategy | Key Intermediate | Subsequent Reaction | Potential Product Class |

| Dehydration & Cycloaddition | 5-Vinyl-1,2-dihydroacenaphthylene | Diels-Alder Reaction | Fused Hexacyclic PAHs |

| Intramolecular Cyclization | Carbocation from alcohol | Friedel-Crafts Alkylation | Fused PAHs with new 5 or 6-membered rings |

Precursors for Functional Materials Development

The inherent photophysical and electronic properties of the acenaphthylene (B141429) core make it an attractive component for the design of new functional materials.

Acenaphthylene and its derivatives are known to possess interesting spectroscopic properties. acs.orgnih.gov The dihydroacenaphthylene scaffold can act as a core chromophore, and the ethanol (B145695) substituent at the 5-position offers a convenient point for chemical modification to tune these properties. For example, the alcohol could be esterified with various aromatic carboxylic acids to create a library of compounds with systematically altered absorption and emission characteristics. Such modifications can influence the intramolecular charge transfer (ICT) character of the molecule, which is a key principle in the design of fluorescent probes for sensing applications. Acenaphthene-based luminophores have been designed for the detection of various analytes, showcasing the potential of this structural motif. researchgate.net

The field of organic electronics relies on the development of novel π-conjugated molecules and polymers. Acenaphthylene-containing polymers have been investigated as materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The this compound molecule could serve as a monomer in polymerization reactions. For instance, conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) derivative would allow for its incorporation into polymers via radical polymerization. Alternatively, the hydroxyl group could be used in condensation polymerizations, such as polyether or polyester (B1180765) synthesis, to integrate the dihydroacenaphthylene unit into the polymer backbone. The rigid and bulky nature of the dihydroacenaphthylene unit could impart desirable properties to the resulting polymers, such as high thermal stability and specific morphological characteristics in thin films, which are crucial for device performance.

Table 3: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Approach | Key Property | Potential Application |

| Fluorescent Dyes | Esterification/Etherification of the alcohol | Tunable photophysical properties | Fluorescent probes, imaging agents |

| Conjugated Polymers | Conversion to polymerizable monomer (e.g., acrylate) | Charge transport, luminescence | OLEDs, OFETs |

Role in Homogeneous and Heterogeneous Catalysis

While the direct catalytic application of this compound is not reported, its structure is highly relevant to the design of specialized ligands for metal-catalyzed reactions. N-heterocyclic carbene (NHC) ligands derived from the acenaphthylene scaffold, known as BIAN-NHCs, have demonstrated significant utility in modern catalysis due to their unique steric and electronic properties. mdpi.comdntb.gov.uaresearchgate.net

The ethanol group on the dihydroacenaphthylene core provides a handle for the synthesis of new, potentially chiral, ligands. The inherent chirality of the secondary alcohol (it possesses a stereocenter) could be exploited in asymmetric catalysis. For example, the alcohol could be used to direct the stereoselective introduction of other functional groups or be incorporated into a larger ligand structure where its stereochemistry influences the coordination environment around a metal center. This could lead to the development of novel catalysts for enantioselective transformations. Metal complexes based on acenaphthene-diimine ligands have already been explored as catalysts for polymerization reactions, indicating the promise of this framework in catalyst design. units.itbohrium.com

Ligands for Transition Metal Catalysis

The development of efficient and selective transition metal catalysts is often predicated on the design of sophisticated ligands that can precisely control the metal center's electronic and steric environment. The rigid acenaphthene (B1664957) backbone is an attractive scaffold for creating such ligands. While direct applications of this compound as a ligand are not yet extensively documented, the broader family of acenaphthene derivatives has demonstrated considerable utility.

Research has shown that the acenaphthene core can be functionalized to create multidentate ligands capable of coordinating with various transition metals. For instance, phosphine-substituted acenaphthenes have been successfully synthesized and employed in catalysis. A notable example is bis(6‐diphenylphosphino‐acenaphth‐5‐yl)sulfoxide, which has been used to form complexes with late transition metals like rhodium, palladium, nickel, copper, silver, and gold. researchgate.net In these complexes, the acenaphthene framework provides a rigid and well-defined geometry, influencing the catalytic activity of the metal center. researchgate.net

Furthermore, N-Heterocyclic Carbene (NHC) ligands derived from the acenaphthylene subunit have become a significant tool in modern catalysis. researchgate.net These BIAN-NHC (BIAN—bis(imino)acenaphthene) ligands exhibit superior σ-donor capabilities, which enhance the stability and activity of their metal complexes. researchgate.net The synthesis of chiral versions of these ligands is crucial for asymmetric catalysis, a field where dihydroacenaphthylene-derived alcohols could serve as key chiral precursors. The stereogenic center in this compound could be exploited to synthesize enantiomerically pure ligands for stereoselective transformations.

Table 1: Examples of Acenaphthene-Based Ligands in Transition Metal Chemistry

| Ligand Type | Metal Examples | Potential Application Areas | Reference |

| Phosphine-Sulfoxide | Rh, Pd, Ni, Cu, Ag, Au | Cross-coupling, Hydrogenation | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Various | C-C bond formation, Metathesis | researchgate.net |

| Pincer Ligands (PCP) | Ni, Pd, Pt | Dehydrogenation, C-H activation | researchgate.net |

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral alcohols and diols are a prominent class of organocatalysts, capable of activating substrates through hydrogen bonding and creating a chiral environment to induce enantioselectivity. nih.govnih.gov

Compounds like this compound possess the key features of a potential organocatalyst: a chiral hydroxyl group attached to a sterically demanding and rigid polycyclic scaffold. This structure is analogous to other successful organocatalysts used in asymmetric synthesis. nih.gov The hydroxyl group can act as a hydrogen-bond donor, activating electrophiles such as aldehydes or imines, while the bulky dihydroacenaphthylene backbone provides the necessary steric hindrance to control the facial selectivity of a nucleophilic attack.

While specific studies employing this compound in organocatalysis have yet to be reported, the principles of catalyst design strongly suggest its potential. Chiral 1,2-diamines and other scaffolds have been shown to be effective in reactions like asymmetric aldol (B89426) additions, where hydrogen bonding and steric effects dictate the stereochemical outcome. researchgate.net It is plausible that this dihydroacenaphthylene-derived alcohol, or catalysts derived from it, could find application in similar enantioselective carbon-carbon bond-forming reactions. researchgate.netmdpi.com

Interdisciplinary Research Horizons

Environmental and Atmospheric Chemistry (e.g., PAH degradation mechanisms)

Polycyclic Aromatic Hydrocarbons (PAHs) are persistent environmental pollutants, and understanding their degradation pathways is crucial for bioremediation efforts. nih.gov Acenaphthene and its derivatives are PAHs found in contaminated environments. The microbial degradation of PAHs is a key environmental process, typically initiated by oxygenase enzymes that introduce hydroxyl groups into the aromatic rings. mdpi.comnih.gov

The degradation pathways of common PAHs like naphthalene (B1677914) and phenanthrene (B1679779) have been studied extensively and are known to proceed through various hydroxylated intermediates, including dihydrodiols, diols, and catechols. nih.gov For example, the bacterial degradation of naphthalene often begins with the formation of (1R,2S)-naphthalene-cis-1,2-dihydrodiol, which is subsequently dehydrogenated to 1,2-dihydroxynaphthalene. nih.gov

Although this compound has not been specifically identified as a metabolite in published PAH degradation studies, its structure is consistent with a potential intermediate. The biodegradation of alkyl-substituted PAHs can involve the oxidation of both the aromatic ring and the alkyl side chain. It is conceivable that a compound like this compound could arise from the microbial metabolism of an ethyl-substituted acenaphthene or a related PAH structure. Further research using advanced analytical techniques could explore its presence in environmental samples undergoing bioremediation. nih.gov

Table 2: Common Intermediates in the Aerobic Bacterial Degradation of PAHs

| Intermediate Class | Specific Examples | Role in Degradation Pathway | Reference |

| cis-Dihydrodiols | cis-4,5-dihydroxy-4,5-dihydropyrene | Initial product of dioxygenase attack on the aromatic ring. | nih.gov |

| Diols / Catechols | 1,2-Dihydroxynaphthalene, Catechol | Products of dehydrogenation, precursors to ring cleavage. | nih.gov |

| Ring Cleavage Products | 2-hydroxy-4-(2′-oxo-3,5-cyclohexadienyl)-buta-2,4-dienoic acid | Unstable products leading to central metabolic pathways. | nih.gov |

| Carboxylic Acids | Salicylic acid | Downstream intermediate funneled into the TCA cycle. | nih.gov |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into well-defined, functional architectures is a major goal in materials science. The structure of this compound makes it a promising building block, or "tecton," for supramolecular assembly.

The key features for self-assembly are:

π-π Stacking: The large, planar aromatic surface of the dihydroacenaphthylene moiety can participate in π-π stacking interactions, which are crucial for organizing aromatic molecules in the solid state or in solution.

Hydrogen Bonding: The hydroxyl group of the ethanol substituent is a classic hydrogen bond donor and acceptor. This allows for the formation of directional and predictable intermolecular connections, leading to chains, sheets, or more complex three-dimensional networks.

Chirality: The presence of a stereocenter can introduce chirality into the resulting supramolecular assembly, potentially leading to the formation of helical structures or materials with chiroptical properties.

Research on related systems, such as 1,8-dihydroxy naphthalene, has shown their effectiveness in constructing stable host-guest complexes through self-assembly with other components like boronic acids. mdpi.com Similarly, the interplay of hydrophobicity and hydrogen bonding in alcohols is known to influence and direct protein self-assembly. beilstein-journals.org The combination of a rigid aromatic core and a hydrogen-bonding peripheral group in this compound provides the necessary elements to design novel liquid crystals, gels, or porous organic materials based on controlled self-assembly. rsc.org

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(1,2-Dihydroacenaphthylen-5-yl)ethanol and its derivatives?

The synthesis of derivatives like Methyl 1-(1,2-dihydroacenaphthylen-5-yl)cyclopropane-1-carboxylate involves photochemical or thermal cyclopropanation reactions. For example, visible-light-induced annulation of α-naphthyl cyclopropane carboxylic esters (e.g., bromide precursors) under mild conditions yields the target compound with 79% efficiency. Purification typically employs column chromatography using solvent gradients like n-pentane/EtOAc (25:1) . Pre-functionalization of the acenaphthene core (e.g., boronic acid intermediates) is critical for regioselectivity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

High-resolution mass spectrometry (HRMS) and melting point analysis are standard for validation. For instance, HRMS (ESI+) confirmed the molecular ion [M+Na]⁺ at m/z 347.1269 (calc. 347.1254) for a related cyclopropane derivative. Melting points (e.g., 155.9–157.9°C in ethyl acetate) provide additional verification . Purity ≥95% is typically achieved via repeated recrystallization or preparative HPLC, as noted for structurally analogous acenaphthene alcohols .

Q. What spectroscopic techniques are essential for characterizing this compound?

1H/13C NMR, IR, and UV-Vis spectroscopy are foundational. For acenaphthene derivatives, aromatic protons in the dihydro region (δ 6.8–7.5 ppm) and hydroxyl/ethyl groups (δ 1.2–1.5 ppm for CH3, δ 4.1–4.5 ppm for OH) are diagnostic in NMR. IR confirms ethanol functionality via O–H stretches (~3200–3600 cm⁻¹) . UV-Vis data (λmax ~250–280 nm) correlate with π→π* transitions in the fused aromatic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in annulation reactions involving this compound?

Optimization requires kinetic and thermodynamic control. For photoannulation, adjusting light intensity (e.g., 450 nm LEDs), solvent polarity (e.g., DCM vs. THF), and reaction time (e.g., 20 min vs. 1 h) significantly impacts yield. Catalyst screening (e.g., Ru/Ir photoredox catalysts) and stoichiometric ratios (1:1.2 for bromide:precursor) are also critical . Computational modeling (DFT) of transition states aids in predicting regioselectivity for cyclopropane formation .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in HRMS or NMR shifts may arise from solvent effects, impurities, or tautomerism. For example, acenaphthene derivatives exhibit solvent-dependent NMR shifts (Δδ ~0.1–0.3 ppm in CDCl3 vs. DMSO-d6). Conflicting HRMS results (e.g., ±0.0015 Da) require recalibration with internal standards (e.g., sodium trifluoroacetate) . Multi-technique cross-validation (e.g., X-ray crystallography for absolute configuration) resolves ambiguities .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

Green chemistry principles apply:

- Solvent selection : Replace EtOAc with cyclopentyl methyl ether (CPME) for lower toxicity .

- Waste minimization : Catalytic recycling (e.g., Pd nanoparticles for cross-coupling steps) reduces heavy metal waste .

- Biodegradability assessment : Use OECD 301F tests to evaluate aerobic degradation in wastewater .

Q. How does structural modification of the ethanol moiety influence biological activity?

Structure-activity relationship (SAR) studies show that substituting the ethanol group with methyl ethers or carboxylates alters hydrophobicity (logP) and bioavailability. For example, replacing –OH with –OCH3 increases logP by ~0.8 units, enhancing blood-brain barrier permeability in neuroactive analogs . In vitro assays (e.g., MIC for antimicrobial activity) guide functional group prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.